3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-Benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a bicyclic imidazo[2,1-f]purine core substituted with benzyl, 4-methoxybenzyl, and methyl groups. The benzyl and 4-methoxybenzyl moieties likely influence receptor binding affinity and metabolic stability compared to related derivatives .
Properties
IUPAC Name |
2-benzyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-16-17(2)30-21-22(26-24(30)28(16)14-19-10-12-20(33-4)13-11-19)27(3)25(32)29(23(21)31)15-18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUUSBCEFFPPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realms of neuropharmacology and oncology. Its structural features suggest potential interactions with various biological targets.
Neuropharmacological Effects
Studies have shown that derivatives of imidazo[2,1-f]purine compounds can influence serotonin receptor activity. For instance, derivatives have been evaluated for their affinity towards serotonin receptors (5-HT1A and 5-HT7), demonstrating promising antidepressant and anxiolytic properties. The compound's ability to inhibit phosphodiesterases (PDE4B and PDE10A) further supports its potential in treating mood disorders .
Anticancer Activity
Preliminary investigations have indicated that imidazo[2,1-f]purines may possess anticancer properties. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis. Specific studies have reported that certain analogs can induce apoptosis in cancer cell lines through caspase activation and mitochondrial pathways.
Pharmacological Studies
A series of experiments have been conducted to evaluate the pharmacokinetics and therapeutic potentials of this compound:
Table 1: Summary of Pharmacological Studies
Case Studies
Case Study 1: Antidepressant Potential
In a study evaluating various imidazo[2,1-f]purine derivatives for their antidepressant-like effects, one compound demonstrated superior efficacy compared to traditional antidepressants such as fluoxetine. The study utilized the forced swim test (FST) to assess behavioral changes in mice, revealing a significant decrease in despair-like behavior when administered at a dosage of 2.5 mg/kg .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer properties of imidazo[2,1-f]purine derivatives. In vitro studies on human cancer cell lines showed that specific compounds could effectively induce apoptosis through mitochondrial pathways. This was evidenced by increased levels of activated caspases and alterations in mitochondrial membrane potential .
Comparison with Similar Compounds
Anticancer Activity
- CB11 () demonstrates PPARγ-dependent anticancer effects, including mitochondrial membrane collapse and ROS production in NSCLC cells. The butyl and aminophenyl groups may enhance PPARγ binding compared to benzyl/methoxybenzyl substituents .
Antidepressant Activity
- AZ-853 and AZ-861 (): The piperazinylalkyl chain and fluorinated aryl groups confer high 5-HT₁A affinity (Ki = 0.6 nM and 0.2 nM, respectively). AZ-861’s 3-trifluoromethyl group increases agonistic potency, while AZ-853’s 2-fluorophenyl improves brain penetration .
- Compound 3i (): A pentyl linker and fluorophenylpiperazine enhance antidepressant efficacy (effective at 2.5 mg/kg) and reduce off-target PDE activity .
Enzyme Inhibition and Selectivity
- Compound 5 (): The dihydroisoquinolinyl group shifts activity toward PDE4B/PDE10A inhibition, whereas most analogs in prioritize serotonin receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
